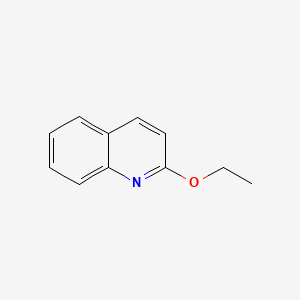
2-Ethoxyquinoline
Overview
Description
2-Ethoxyquinoline, also known as 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline or EEDQ, is a stable and readily available reagent used to prepare amides and peptides in high yields . It is soluble in an aqueous medium containing organic solvents but insoluble in water . It is used as a coupling agent in peptide synthesis .
Synthesis Analysis
The synthesis of this compound involves the Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide . Aromatic nucleophilic substitution reaction is used to introduce various nucleophiles in place of chlorine under different reaction conditions .
Molecular Structure Analysis
The molecular structure of this compound includes a hydrogenated quinoline bearing a ketone group . The structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
The unimolecular thermal decomposition of this compound involves the elimination of ethylene with the production of either keto or enol tautomer . The six-membered transition state structure encountered in the path of keto formation is much lower in energy than the four-membered transition state required to give enol form .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 173.2111 . More detailed physical and chemical properties are not available in the retrieved papers.
Scientific Research Applications
Antioxidant Properties and Use in Animal Feed
2-Ethoxyquinoline (EQ) has significant applications due to its antioxidant properties. It is widely used in animal feed to protect against lipid peroxidation. EQ's role in preserving feed quality is critical, although it is restricted from direct human food consumption except in certain spices. Research indicates that EQ can be transferred from animal feed to farmed fish, poultry, and eggs, potentially exposing humans to this antioxidant (Blaszczyk, Augustyniak, & Skolimowski, 2013).
Application in Haematococcus Pluvialis Research
Haematococcus pluvialis, known for being a rich source of the natural antioxidant astaxanthin, also contains this compound metabolites. Studies on Haematococcus pluvialis have largely focused on extracting and purifying astaxanthin, but recent research has identified EQ metabolites in this algae. This discovery broadens the scope of EQ's application in biotechnological research and its potential in health-related applications (Wu, Hong, Zhu, Han, & Suo, 2014).
Influence on Metabolic Pathways and Cellular Effects
EQ's impact extends to influencing various metabolic pathways and cellular functions. Studies demonstrate that it can induce mild inhibition of oxygen uptake in rat renal and hepatic cells and affect mitochondrial and submitochondrial particles. This suggests a broader implication of EQ in biochemical and pharmacological research, particularly in understanding its effects on metabolic and cellular processes (Reyes, Hernández, Melendez, & Gómez-Lojero, 1995).
Application in Synthesis and Chemical Kinetics
This compound plays a role in chemical synthesis and kinetics. It is used in the catalytic synthesis of various compounds, and its thermal decomposition has been the subject of detailed study. Understanding the behavior of EQ in these processes is essential for its application in chemical manufacturing and research (Liu et al., 2011; El-Demerdash, Elgogary, & El‐Nahas, 2018).
Mechanism of Action
Target of Action
2-Ethoxyquinoline, also known as Ethoxyquin (EMQ), is primarily an antioxidant . It is used as a food preservative in certain countries and originally to control scald on pears after harvest . It is also used as a preservative in some pet foods to slow the development of rancidity of fats .
Mode of Action
Antioxidants such as this compound terminate these reactions by removing free radical intermediates and inhibiting other oxidation reactions by being oxidized themselves .
Biochemical Pathways
Oxidative stress is an imbalance between the production of free radicals and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants .
Pharmacokinetics
It is known that ethoxyquin oxidation in feed materials and in animals leads to four main compounds: 2,4-dimethyl-6-ethoxyquinoline, ethoxyquin n-oxide, ethoxyquin quinone imine, and ethoxyquin dimer .
Result of Action
The primary result of this compound’s action is the prevention of oxidation and rancidity in food and feed, thereby preserving their nutritional value and preventing spoilage . In the context of biological systems, it may help to mitigate oxidative stress and inflammation, although more research is needed to fully understand these effects.
Biochemical Analysis
Biochemical Properties
2-Ethoxyquinoline plays a significant role in biochemical reactions, particularly as an antioxidant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with membrane-bound receptors, acting as an irreversible antagonist . This interaction can influence the activity of enzymes and proteins involved in oxidative stress responses, thereby modulating cellular redox states.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of liver enzymes, leading to changes in the levels of protoporphyrin IX and liver-related enzymes . These changes can impact cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as an irreversible antagonist to dopamine receptors and is a highly specific reagent for carboxyl groups . This enables the coupling of acylamino acids with amino acid esters in high yield and without racemization. Additionally, this compound can undergo thermal decomposition, leading to the formation of ethylene and other products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidation, leading to the formation of various metabolites . These metabolites can have different effects on cells, depending on their concentration and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may act as an effective antioxidant, while at higher doses, it can exhibit toxic or adverse effects. For instance, concentrations of 50 mg/kg and 11 mg/kg have been considered potentially safe for chickens and dogs, respectively . Higher doses may lead to toxicity and adverse effects on cellular function.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes oxidation to form compounds such as 2,4-dimethyl-6-ethoxyquinoline, ethoxyquin N-oxide, ethoxyquin quinone imine, and ethoxyquin dimer . These metabolites can interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is known to be rapidly absorbed after oral administration and distributed to various tissues . The compound’s localization and accumulation can influence its activity and function within different cellular compartments.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can exert its antioxidant effects and influence mitochondrial function .
properties
IUPAC Name |
2-ethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-13-11-8-7-9-5-3-4-6-10(9)12-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJQQNWSSLCLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963519 | |
| Record name | 2-Ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
46185-83-5 | |
| Record name | 2-Ethoxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046185835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the reactivity of 2-ethoxyquinoline compare to other alkoxyheterocycles in thermal elimination reactions?
A1: this compound exhibits significantly higher reactivity in thermal elimination reactions compared to other alkoxyheterocycles like 3-ethoxyisoquinoline and 2-ethoxypyridine. At 650 K, this compound is approximately 3 times more reactive than 2-ethoxypyridine and 15 times more reactive than 3-ethoxyisoquinoline. [] This difference in reactivity is attributed to the influence of the nitrogen atom in the heterocyclic ring. []
Q2: What is the primary mechanism governing the thermal elimination of ethylene from this compound?
A2: The thermal elimination of ethylene from this compound proceeds through a semi-concerted mechanism. This involves nucleophilic attack by the nitrogen atom on the β-hydrogen atom of the ethoxy group. [] This mechanism is distinct from that observed in ester pyrolysis and highlights the significant role of the nitrogen atom in the reactivity of this compound. []
Q3: How does the structure of this compound influence its reactivity compared to its isomer, 1-ethoxyisoquinoline?
A3: Both the position of the ethoxy group and the electronic effects of the benzo substituent contribute to the higher reactivity of 1-ethoxyisoquinoline compared to this compound. [] In 1-ethoxyisoquinoline, the nitrogen atom is in a β-naphthalene-like position, facilitating better relay of conjugative effects compared to the α-naphthalene-like position of the nitrogen in this compound. [] Additionally, the -I effect of the benzo substituent in 1-ethoxyisoquinoline further enhances its reactivity. []
Q4: What are some synthetic applications of this compound as a building block?
A6: this compound serves as a versatile precursor in various synthetic transformations. For instance, it can be employed in the synthesis of 2,4-diphenylpyrimido[4,5-b]quinoline. [] Additionally, it acts as a key intermediate in the preparation of substituted coumarins and quinolinones via cycloisomerisation reactions. []
Q5: Can this compound be synthesized from quinoline N-oxide?
A7: Yes, this compound can be synthesized from quinoline N-oxide. One method involves reacting quinoline N-oxide with potassium cyanate and tosyl chloride in ethanol under reflux conditions. [] This reaction primarily yields this compound along with carbostyril as a byproduct. [] This method highlights the potential for utilizing quinoline N-oxides in the synthesis of this compound and its derivatives.
Q6: What insights do crystallographic studies provide about the structure of this compound derivatives?
A8: Crystallographic studies, such as the one conducted on ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, reveal that the quinoline core and the ethoxy acetate substituent are essentially coplanar. [] The crystal packing analysis demonstrated that the molecules interact via offset π–π interactions, forming columnar arrangements. [] These insights into the molecular structure and crystal packing can be valuable for understanding the physical and chemical properties of this compound derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




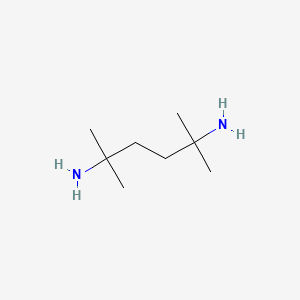
![2,3b-Methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, 4-acetate](/img/structure/B1605032.png)


![Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)-](/img/structure/B1605036.png)


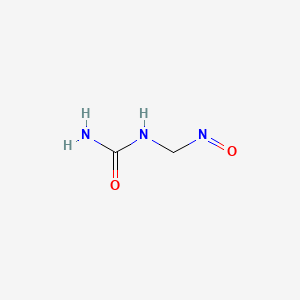
![1-[Bis(2-hydroxypropyl)amino]propan-1-ol;dodecyl hydrogen sulfate](/img/structure/B1605044.png)
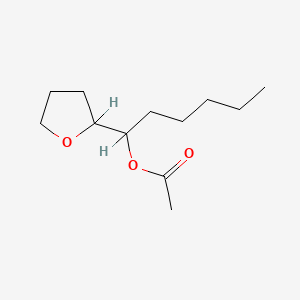
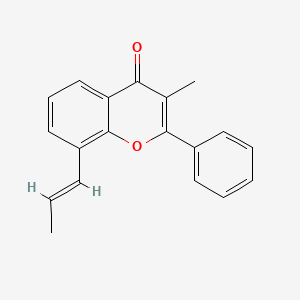
![4'-Bromo-alpha-(phenylmethyl)[1,1'-biphenyl]-4-methanol](/img/structure/B1605048.png)
